Ethyl 4-(methylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(methylamino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Ethyl 4-(methylamino)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol . Another method includes the reaction of carboxylic acids with alcohols in the presence of a catalyst such as concentrated sulfuric acid . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Ethyl 4-(methylamino)butanoate undergoes several types of chemical reactions:
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(methylamino)butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-(methylamino)butanoate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester carbonyl is protonated, increasing its electrophilicity and allowing nucleophilic attack by water . This leads to the formation of a tetrahedral intermediate, which eventually breaks down to form the carboxylic acid and alcohol .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(methylamino)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share similar chemical properties, this compound is unique due to its specific structure and potential applications in various fields. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl butanoate: Used in the food industry for its flavoring properties.
Eigenschaften
CAS-Nummer |
41880-28-8 |
---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
ethyl 4-(methylamino)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6-8-2/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XAABBBQBNHRYFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.